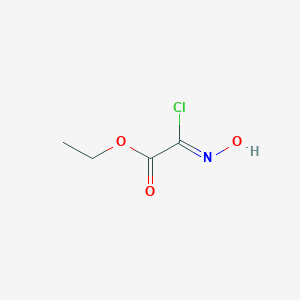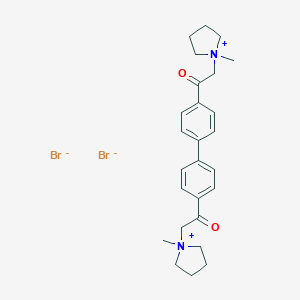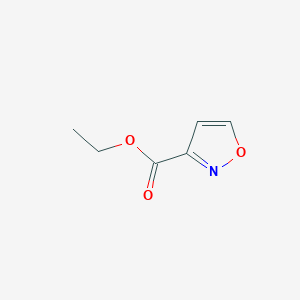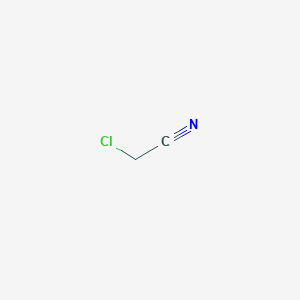
咪啶克罗普杂质 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of imidacloprid and its impurities involves multiple chemical reactions, starting from readily available and affordable starting materials. For example, using 15 NH4 Cl and 13 C4 -acetic anhydride, imidacloprid with three stable isotopes in the pyridine ring has been prepared through an eight-step process with an overall yield of 13% (Belov & Käfferlein, 2019).
Molecular Structure Analysis
The molecular structure of imidacloprid impurities, such as Imidacloprid Impurity 1, can be complex, with alterations occurring at various positions in the imidacloprid molecule. These changes can significantly affect the impurity's chemical behavior and its interaction with the environment and biological systems.
Chemical Reactions and Properties
Imidacloprid undergoes various chemical reactions in the environment, leading to the formation of impurities. For instance, upon exposure to light, imidacloprid can photodegrade into imidacloprid urea derivative (IMD-UR) and desnitro-imidacloprid (DN-IMD), alongside the release of nitrous oxide (N2O) (Aregahegn et al., 2017). These reactions highlight the transformation pathways of imidacloprid in the environment.
科学研究应用
农业
咪啶克罗普是一种广泛用于农业的系统性氯硝基胍化合物,用于防治作物上具有刺吸式口器的害虫 . 它对白蚁、蓟马、蚜虫和其他破坏棉花、水稻和玉米等主要作物的吸食性害虫特别有效 .
环境影响
咪啶克罗普的无差别施用会严重影响非目标生物和环境 . 研究表明,咪啶克罗普残留物在环境中的持久性长达 3000 天 . 这种长期的环境影响需要有效的干预措施。
微生物干预
微生物干预作为一种环保且经济可行的选择,已引起广泛关注,用于减轻咪啶克罗普对环境的影响 . 细菌介导的降解,特别是芽孢杆菌属,已被证明是一种可行的方法 .
遗传相互作用
一项比较宏基因组研究表明,与具有独特微生物群落的森林土壤相比,农业土壤中占主导地位的新烟碱类降解基因 . 合成细胞色素 p450 单加氧酶的 CPM、CYP4C71v2、CYP4C72 和 CYP6AY3v2 基因在咪啶克罗普降解中起着主导作用 .
纳米材料在检测中的应用
安全和危害
作用机制
Target of Action
Imidacloprid Impurity 1, like Imidacloprid, is a neonicotinoid . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . The primary target of Imidacloprid is the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. When Imidacloprid binds to these receptors, it leads to the overstimulation of the nervous system, which can be lethal to insects .
Mode of Action
Imidacloprid acts as an agonist to the nAChR . It binds to the receptor and mimics the action of acetylcholine, a neurotransmitter, causing the neuron to fire repeatedly. This overstimulation of the nervous system leads to symptoms of neurotoxicity and eventually death in insects .
Biochemical Pathways
The biochemical pathways affected by Imidacloprid involve the nervous system of insects. The overstimulation of the nAChR disrupts normal nerve signaling and impairs the insect’s ability to perform essential functions . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in Imidacloprid degradation .
Pharmacokinetics
The parent compound, imidacloprid, is known to have good systemic properties, meaning it can be absorbed and transported within the plant to protect against pests .
Result of Action
The result of Imidacloprid’s action is the disruption of the insect’s nervous system, leading to symptoms of neurotoxicity and eventually death . Given that Imidacloprid Impurity 1 is a potential impurity in commercial preparations of Imidacloprid , it may contribute to the overall neurotoxic effect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid Impurity 1. For example, soil type can affect the persistence and bioavailability of Imidacloprid . In sandy soils, Imidacloprid was found to be more toxic due to lower retention and increased bioavailability Similarly, these factors may also apply to Imidacloprid Impurity 1
属性
IUPAC Name |
N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOXHZROQPHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


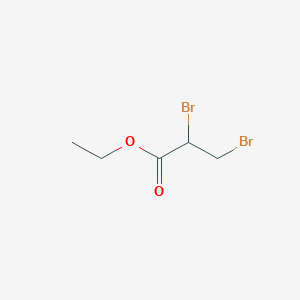
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)


